6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
Overview
Description
“6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is C10H8BrFN2O2 . The compound has a molecular weight of 287.08 . The canonical SMILES representation is CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” include a molecular weight of 287.08, a molecular formula of C10H8BrFN2O2, and a canonical SMILES representation of CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F . Other properties such as boiling point and storage conditions are not provided in the sources.Scientific Research Applications
Synthesis and Antimicrobial Activity
Derivatives of quinoxaline, including those with bromo and fluoro substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds with various substitutions at the 6- and 7-positions of quinoxaline showed significant antibacterial and antifungal effects. The presence of fluoro-groups, in particular, exhibited wide antifungal activity spectra, highlighting the compound's potential in developing new antimicrobial agents (Hisato Ishikawa et al., 2012).
Aldose Reductase Inhibition for Diabetes Treatment
Research on quinoxaline derivatives has also extended into the development of aldose reductase inhibitors, which are crucial in the treatment of diabetes and its complications. A novel synthesis approach for quinoxalinone derivatives led to potent inhibitors, showing significant potential in diabetes management. The study highlighted the structural importance of substitutions at the core and side chains for enhancing activity, demonstrating the compound's relevance in medical research (Yanchun Yang et al., 2012).
Anticancer Applications
Quinazolinone derivatives, similar in structure to quinoxaline derivatives, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to explore the potential of quinoxaline derivatives and their analogs in cancer treatment, showcasing their relevance in designing novel anticancer agents (Safoora Poorirani et al., 2018).
Antiviral Research
In the quest for new antiviral agents, novel quinoxaline derivatives have been synthesized and tested against various viral strains, including HCV, HBV, HSV-1, and HCMV. Some compounds exhibited potent activity, particularly against HCMV, suggesting quinoxaline derivatives' potential in developing effective antiviral therapies (Heba S. A. Elzahabi, 2017).
properties
IUPAC Name |
7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNXUSXOKMGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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